molecular formula C27H38N6O12 B1344025 Ac-Ile-Glu-Thr-Asp-PNA CAS No. 219138-21-3

Ac-Ile-Glu-Thr-Asp-PNA

Cat. No. B1344025
CAS RN: 219138-21-3
M. Wt: 638.6 g/mol
InChI Key: FHURKTIGZAIQGR-BQCLNCLCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-Ile-Glu-Thr-Asp-PNA is a peptide nucleic acid (PNA) molecule that has been used in scientific research for a variety of applications. It is a synthetic, non-natural peptide composed of six amino acids: Acetyl-Isoleucine-Glutamate-Threonine-Aspartate-PNA. PNAs are a type of nucleic acid analog that can bind to complementary strands of DNA and RNA and are used in a variety of research settings, such as gene therapy, drug delivery, and gene editing.

Scientific Research Applications

Caspase-8 Substrate

“Ac-Ile-Glu-Thr-Asp-PNA” is a substrate for caspase-8 . Caspase-8 is a cysteine protease involved in apoptosis, which is the process of programmed cell death. By acting as a substrate for this enzyme, “Ac-Ile-Glu-Thr-Asp-PNA” plays a crucial role in apoptosis-related research .

Granzyme B Substrate

In addition to being a substrate for caspase-8, “Ac-Ile-Glu-Thr-Asp-PNA” also serves as a substrate for granzyme B . Granzyme B is a serine protease found in cytotoxic T-cells and NK cells, which play a key role in the immune response. Therefore, this compound is important in immunology research .

Apoptosis Research

Given its role as a substrate for caspase-8, “Ac-Ile-Glu-Thr-Asp-PNA” is used in apoptosis research . It helps scientists understand the mechanisms of apoptosis, which is crucial for developing treatments for a variety of degenerative disorders .

Immune Response Research

As a substrate for granzyme B, “Ac-Ile-Glu-Thr-Asp-PNA” is used in research related to the immune response . It aids in the study of how cytotoxic T-cells and NK cells function, which is vital for understanding and treating immune-related diseases .

Enzyme Activity Measurement

“Ac-Ile-Glu-Thr-Asp-PNA” is used to measure the activity of caspase-8 and granzyme B . The compound is cleaved by these enzymes to release p-nitroaniline, which can be quantified by colorimetric detection at 405 nm as a measure of enzyme activity .

Drug Development

Given its roles in apoptosis and the immune response, “Ac-Ile-Glu-Thr-Asp-PNA” is used in drug development . It can help in the creation of new treatments for a variety of conditions, including degenerative disorders and immune-related diseases .

properties

IUPAC Name

(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[[(2S,3R)-1-[[(2S)-3-carboxy-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N6O12/c1-5-13(2)22(28-15(4)35)26(42)30-18(10-11-20(36)37)24(40)32-23(14(3)34)27(43)31-19(12-21(38)39)25(41)29-16-6-8-17(9-7-16)33(44)45/h6-9,13-14,18-19,22-23,34H,5,10-12H2,1-4H3,(H,28,35)(H,29,41)(H,30,42)(H,31,43)(H,32,40)(H,36,37)(H,38,39)/t13-,14+,18-,19-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHURKTIGZAIQGR-BQCLNCLCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38N6O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
Ac-Ile-Glu-Thr-Asp-PNA

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